molecular formula C10H7F3O B13564715 1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene

1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene

Cat. No.: B13564715
M. Wt: 200.16 g/mol
InChI Key: DVNHVLQOYREBBV-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-(trifluoromethoxy)benzene is a valuable synthetic building block designed for advanced research and development. Its molecular structure incorporates two highly versatile functional groups: a terminal alkyne (propynyl) and a trifluoromethoxy group on the benzene ring. The terminal alkyne group is a key handle in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and reliable synthesis of 1,2,3-triazole-linked complex molecules for drug discovery and material science . Simultaneously, the trifluoromethoxy (OCF3) group is a privileged moiety in medicinal chemistry. Its high electronegativity and lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity, making it a common feature in the design of agrochemicals and pharmaceuticals . The presence of the electron-withdrawing trifluoromethoxy group can also influence the electronic properties and reactivity of the aromatic system, offering unique pathways for further synthetic modification. Researchers can leverage this compound in the exploration of new covalent inhibitors, the development of fluorescent probes, or as a key intermediate in constructing diverse chemical libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

1-prop-2-ynyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H7F3O/c1-2-3-8-4-6-9(7-5-8)14-10(11,12)13/h1,4-7H,3H2

InChI Key

DVNHVLQOYREBBV-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Method Overview

The most prominent method involves a Sonogashira coupling reaction between 4-iodo-trifluoromethoxybenzene and propargylamine derivatives. This approach is favored for its efficiency in forming carbon-carbon bonds between aromatic halides and terminal alkynes.

Reaction Scheme

4-Iodo-trifluoromethoxybenzene + Prop-2-yn-1-amine → 1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene

Reaction Conditions

  • Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0)
  • Co-catalyst: Copper(I) iodide
  • Base: Potassium carbonate or sodium hydrogencarbonate
  • Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: Typically around 120°C
  • Time: Approximately 10-30 minutes

Experimental Data

Parameter Details
Yield Approximately 64%
Reaction Time 10 minutes
Temperature 120°C
Solvent DMF or THF
Catalyst Pd(PPh3)4 or similar

Research Support

This method aligns with procedures documented in patent literature, where the coupling of aromatic halides with terminal alkynes under palladium catalysis yields the target compound efficiently. The process is optimized for high selectivity and yields, with reaction times under 30 minutes and minimal by-products.

Halogenation of Trifluoromethoxybenzene Followed by Alkynylation

Step 1: Nitration of Trifluoromethoxybenzene

The initial step involves nitration of trifluoromethoxybenzene to introduce a nitro group, which can later be transformed or substituted.

Reaction Conditions:

  • Reagents: Concentrated sulfuric acid and nitric acid
  • Temperature: 0°C to 35°C
  • Outcome: Predominant formation of para-nitro-trifluoromethoxybenzene (~90% para isomer)

Data Table:

Step Reagents Temperature Yield Notes
Nitration H2SO4 + HNO3 0°C to 35°C ~90% para-isomer Crude product purified via distillation

Step 2: Halogenation and Subsequent Coupling

The nitrated trifluoromethoxybenzene undergoes halogenation to introduce iodine or bromine, facilitating subsequent coupling reactions.

Reaction Conditions:

  • Reagents: Iodine or bromine sources, catalysts like copper(I) iodide
  • Solvent: Dichloromethane or chloroform
  • Temperature: Ambient or slightly elevated (~20°C)
  • Duration: 48 hours

Outcome:

  • Formation of halogenated intermediates suitable for cross-coupling.

Step 3: Sonogashira Coupling with Prop-2-yn-1-amine

The halogenated intermediates are coupled with propargylamine derivatives under palladium catalysis, as described above.

Alternative Synthesis via Nucleophilic Substitution

Method

This involves nucleophilic substitution on a suitable aromatic precursor, such as 4-(trifluoromethoxy)phenol or its derivatives, with propargylamine or related alkynyl compounds.

Reaction Conditions

  • Reagents: Alkynyl nucleophile, base (e.g., potassium tert-butoxide)
  • Solvent: Dimethyl sulfoxide or DMF
  • Temperature: Elevated (~80-120°C)
  • Duration: Several hours

Limitations

  • Less regioselectivity compared to cross-coupling
  • Potential for side reactions

Summary of Key Data and Reaction Parameters

Method Key Reagents Catalyst Solvent Temperature Yield Notes
Sonogashira Coupling 4-Iodo-trifluoromethoxybenzene + Prop-2-yn-1-amine Pd(PPh3)4 + CuI DMF/THF 120°C ~64% Fast, high yield
Nitration + Halogenation HNO3 + H2SO4 - - 0-35°C Para-nitro isomer (~90%) Precursor preparation
Nucleophilic Substitution Alkynyl nucleophile + aromatic halide - DMSO/DMF 80-120°C Variable Less regioselective

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioactive molecules. Additionally, the benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Substituent Variation

Key Compounds :

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Bromo-4-(trifluoromethoxy)benzene -Br, -OCF₃ 259.00 Not provided Precursor for Suzuki coupling; halogenated reactivity
1-(Chloromethyl)-4-(trifluoromethoxy)benzene -CH₂Cl, -OCF₃ 210.58 Not provided Alkylating agent; potential for nucleophilic substitution
1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene -OCH₃, -C≡C-C₆H₄-OCH₃ 238.29 2132-62-9 Electron-rich ethynyl-bridged dimer; used in optoelectronics

Comparison :

  • Electronic Effects : The trifluoromethoxy group in the target compound creates an electron-deficient aromatic ring compared to methoxy (-OCH₃) substituents, enhancing reactivity toward electrophilic attacks and stabilizing negative charges in intermediates .
  • Reactivity : Bromine and chloromethyl substituents enable nucleophilic substitution (e.g., SNAr), whereas the ethynyl group in the target compound facilitates metal-catalyzed cross-couplings .

Functional Group Variation

Key Compounds :

Compound Name Functional Groups Molecular Weight (g/mol) CAS Number Applications
(Z)-Triethyl(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenyl)vinyl)silane -C≡C-SiEt₃, -Bpin, -OCF₃ 304.64 (predicted) Not provided Suzuki-Miyaura coupling precursor; silicon-boronate hybrid
1-(Iodoethynyl)-4-(trifluoromethoxy)benzene -C≡C-I, -OCF₃ 308.00 (estimated) Not provided Halogenated alkyne for Stille or Negishi couplings

Comparison :

  • Cross-Coupling Utility : The ethynyl group in the target compound is less reactive toward oxidative homocoupling than iodoethynyl derivatives but more stable under standard conditions .
  • Protective Groups : Silyl-protected ethynyl groups (e.g., -SiEt₃) enhance stability during multistep syntheses, whereas the unprotected ethynyl group in the target compound allows direct functionalization .

Positional and Structural Isomers

Key Compounds :

Compound Name Substituents Molecular Weight (g/mol) CAS Number Notes
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene -Br, -F, -OCF₃ 259.00 168971-68-4 Meta-fluoro substitution alters electronic distribution; used in medicinal chemistry
1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene -CH₂-O-C≡CH, -Cl 182.63 4039-86-5 Propargyl ether derivative; applications in polymer chemistry

Comparison :

  • Positional Effects : Fluorine at the meta position (CAS 168971-68-4) increases steric hindrance and alters dipole moments compared to the para-substituted target compound .
  • Ether vs. Direct Attachment : The propargyloxy methyl group in CAS 4039-86-5 introduces flexibility, whereas direct ethynyl attachment in the target compound maximizes conjugation .

Physicochemical Properties

Property 1-(Prop-2-yn-1-yl)-4-(trifluoromethoxy)benzene 1-Bromo-4-(trifluoromethoxy)benzene 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene
Molecular Weight (g/mol) 186.13 259.00 238.29
LogP (Predicted) ~2.5 ~3.0 ~2.8
Boiling Point (°C) Not reported ~200–220 ~300–320
Reactivity Sonogashira coupling, click chemistry Nucleophilic substitution Cross-coupling, polymerization

Key Insights :

  • Lipophilicity : The trifluoromethoxy group increases hydrophobicity (higher LogP) compared to methoxy analogs .
  • Thermal Stability : Brominated derivatives exhibit higher boiling points due to increased molecular mass .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Prop-2-yn-1-yl)-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with fluorinated benzene derivatives (e.g., 4-fluoro-1-(prop-2-yn-1-yl)benzene) for regioselective functionalization .

  • Step 2 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions .

  • Step 3 : Optimize alkyne introduction via Sonogashira coupling or propargylation of phenol intermediates, using palladium catalysts and controlled temperature (60–80°C) .

  • Yield Factors : Excess propargyl bromide and inert atmosphere (N₂/Ar) improve alkyne incorporation. Side reactions (e.g., over-fluorination) are minimized by stoichiometric control .

    • Data Table :
Synthetic RouteReagents/ConditionsYield (%)Reference
Fluorination + PropargylationSelectfluor, Propargyl Bromide65–75
Direct CouplingPd(PPh₃)₄, CuI, DMF, 70°C55–65

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) and fluorinated aromatic signals (δ ~ -55 to -60 ppm for -OCF₃) .
  • ¹H NMR : Alkyne proton (HC≡C-) appears as a singlet at δ ~2.5–3.0 ppm; aromatic protons show splitting patterns dependent on substituent positions .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, substituent orientation) using SHELX programs for refinement and WinGX/ORTEP for visualization .

Q. How does the electron-withdrawing trifluoromethoxy group affect the compound's reactivity in common organic reactions?

  • Methodology :

  • The -OCF₃ group deactivates the benzene ring, directing electrophilic substitution to para/meta positions. This enhances stability in oxidation reactions but reduces nucleophilic aromatic substitution rates .
  • Alkyne reactivity: The electron-deficient ring increases alkyne susceptibility to cycloaddition (e.g., Huisgen click reactions) with azides, forming triazoles under Cu(I) catalysis .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of cycloaddition reactions involving the alkyne moiety?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The alkyne’s LUMO often aligns with azide HOMO, favoring 1,3-dipolar cycloaddition .

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states. Polar solvents stabilize charge separation, accelerating reaction rates .

    • Case Study : DFT studies on analogous compounds show that trifluoromethoxy groups lower activation energy by 5–10 kcal/mol compared to methoxy substituents .

Q. What strategies resolve contradictions in crystallographic data when determining the compound's structure?

  • Methodology :

  • Multi-Software Validation : Refine data using SHELXL (for small-molecule precision) and cross-validate with Olex2 or PLATON to detect twinning/disorder .
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), reducing ambiguity in electron density maps .
  • Disorder Modeling : For flexible alkyne groups, apply split-atom models or restraints to anisotropic displacement parameters (ADPs) .

Q. What are the challenges in analyzing reaction mechanisms when multiple functional groups are present?

  • Methodology :

  • Competitive Pathways : Use isotopic labeling (e.g., D₂O quenching) to track proton transfer steps in alkyne hydration vs. trifluoromethoxy hydrolysis .

  • In Situ Spectroscopy : Monitor reactions via FT-IR or Raman to distinguish intermediates (e.g., ketones from alkyne oxidation at 1700 cm⁻¹) .

  • Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero compounds to identify rate-determining steps (e.g., C–H activation in cross-coupling) .

    • Data Contradiction Example : Conflicting NMR data for oxidation products (ketone vs. carboxylic acid) can arise from solvent-dependent pathways. LC-MS or GC-MS resolves this by confirming molecular weights .

Key Takeaways for Researchers

  • Synthesis : Prioritize fluorination before alkyne introduction to avoid side reactions .
  • Characterization : Combine ¹⁹F NMR with X-ray crystallography for unambiguous structural assignment .
  • Mechanistic Studies : Employ computational and isotopic methods to deconvolute multi-functional group reactivity .

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